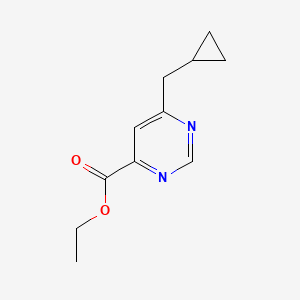Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
CAS No.: 2098073-59-5
Cat. No.: VC3207642
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098073-59-5 |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)5-8-3-4-8/h6-8H,2-5H2,1H3 |
| Standard InChI Key | QLPVTKHKNKIQMS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC=NC(=C1)CC2CC2 |
| Canonical SMILES | CCOC(=O)C1=NC=NC(=C1)CC2CC2 |
Introduction
Chemical Structure and Properties
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is characterized by a pyrimidine core with two specific substituents: a cyclopropylmethyl group at position 6 and an ethyl carboxylate group at position 4. The molecular formula is C11H14N2O2, corresponding to a molecular weight of approximately 206.24 g/mol . This distinctive arrangement of functional groups creates a molecule with specific chemical and physical characteristics.
The compound features a planar pyrimidine ring containing two nitrogen atoms, which contributes to its behavior as a weak base. The cyclopropylmethyl group, consisting of a three-membered cyclopropane ring attached via a methylene bridge, introduces unique spatial and electronic effects. The ethyl carboxylate moiety adds polarity and serves as a site for various chemical transformations.
Based on structural analysis and comparison with related pyrimidine derivatives, the following physical properties can be anticipated:
| Property | Estimated Characteristic | Basis for Estimation |
|---|---|---|
| Physical state | Crystalline solid | Typical for similar heterocyclic compounds |
| Solubility | Moderate in organic solvents; limited water solubility | Based on functional group composition |
| Appearance | White to off-white solid | Common for purified heterocyclic compounds |
| Stability | Generally stable at room temperature | Consistent with pyrimidine structure |
| Catalog Number | Quantity | Availability Status |
|---|---|---|
| 3D-YID07359 | 50mg | Discontinued |
| 3D-YID07359 | 100mg | Discontinued |
| 3D-YID07359 | 250mg | Discontinued |
| 3D-YID07359 | 500mg | Discontinued |
| 3D-YID07359 | 1g | Discontinued |
This discontinued status presents significant implications for researchers interested in this specific compound. The limited commercial availability necessitates consideration of alternative approaches, such as custom synthesis or exploration of structurally similar compounds that might maintain the desired properties while being more readily accessible.
| Step | Reaction Type | Potential Reagents/Conditions | Expected Intermediate/Product |
|---|---|---|---|
| 1 | Pyrimidine core formation | Appropriate amidine + diethyl malonate | Ethyl 6-chloropyrimidine-4-carboxylate |
| 2 | Cyclopropylmethylation | Cyclopropylmethyl-metal reagent, Pd catalyst | Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate |
Alternative Approach via Substitution
Chemical Reactivity Profile
The chemical behavior of Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate can be predicted based on its constituent functional groups and the known reactivity patterns of similar compounds.
Ester Group Reactivity
The ethyl carboxylate functionality at position 4 would be expected to undergo typical ester reactions:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | Aqueous base (NaOH, KOH) | 6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid |
| Transesterification | Alternative alcohol, acid catalyst | Modified ester derivatives |
| Reduction | LiAlH4 or NaBH4 | 6-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrimidine |
| Amidation | Amine, coupling conditions | 6-(Cyclopropylmethyl)-N-substituted-pyrimidine-4-carboxamides |
The transformation to carboxamide derivatives is particularly notable, as related pyrimidine-4-carboxamides have been the subject of structure-activity relationship studies, suggesting potential biological relevance .
Pyrimidine Ring Reactivity
The pyrimidine core presents several potential sites for chemical reactions:
-
Electrophilic aromatic substitution (generally requiring harsh conditions due to the electron-deficient nature of pyrimidine)
-
Nucleophilic aromatic substitution if additional leaving groups are present
-
Metalation under strongly basic conditions
-
Coordination with metal ions through nitrogen atoms
The nitrogen atoms in the pyrimidine ring also contribute to the compound's potential to act as a ligand in coordination chemistry applications.
Cyclopropylmethyl Group Considerations
The cyclopropylmethyl group introduces interesting structural and reactivity features:
Structural Comparison with Related Compounds
Comparing Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate with structurally related compounds provides valuable context for understanding its potential properties and applications.
These structural variations highlight how modifications to the basic scaffold can potentially lead to significant differences in chemical behavior and applications.
Research Considerations
For researchers interested in working with Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate, several important factors should be considered.
Synthesis Planning
Given the discontinued commercial status , researchers would need to:
-
Develop and optimize synthetic routes based on established heterocyclic chemistry principles
-
Consider multi-step approaches similar to those used for related compounds
-
Evaluate the feasibility of adaptation from syntheses of similar compounds that incorporate coupling reactions, as demonstrated in the preparation of other substituted pyrimidines
Analytical Characterization
Comprehensive characterization of the compound would typically include:
| Analytical Method | Information Provided |
|---|---|
| NMR Spectroscopy (1H, 13C) | Structural confirmation, purity assessment |
| Mass Spectrometry | Molecular weight verification, fragmentation pattern |
| Infrared Spectroscopy | Functional group identification |
| X-ray Crystallography | Definitive three-dimensional structure |
| HPLC | Purity determination, separation from structural analogs |
Future Research Directions
Several promising avenues for future research on Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate can be identified:
Synthetic Methodology Development
-
Optimization of synthetic routes to improve accessibility and yield
-
Development of scalable processes for larger-scale production
-
Exploration of green chemistry approaches to minimize environmental impact
Property Characterization
-
Determination of precise physicochemical properties through experimental studies
-
Investigation of conformational preferences through computational and experimental methods
-
Exploration of crystal packing arrangements and potential polymorphism
Application-Oriented Studies
-
Screening for potential biological activities, particularly in areas where related compounds have shown promise
-
Investigation as a precursor for functional materials
-
Exploration of coordination chemistry with various metals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume